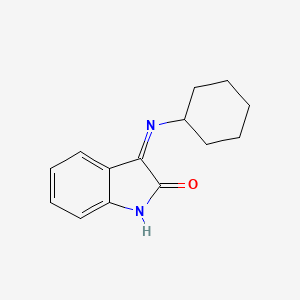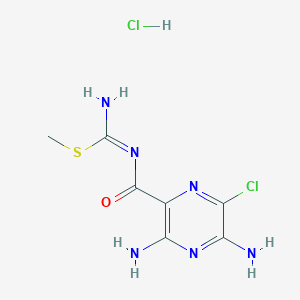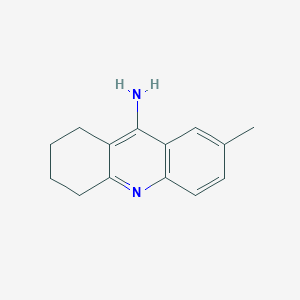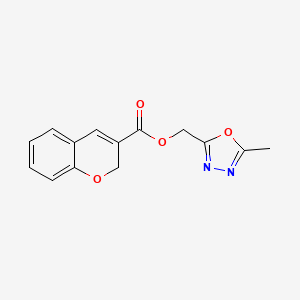![molecular formula C19H14ClN3O B12924912 N-(1-Chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide CAS No. 915778-07-3](/img/structure/B12924912.png)
N-(1-Chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-(1-Chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The resulting indole derivative is then chlorinated and further reacted with benzoyl chloride to yield the final product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents, temperatures, and catalysts .
Chemical Reactions Analysis
N-(1-Chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(1-Chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide involves its interaction with specific molecular targets. The indole moiety allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of specific pathways involved in disease progression, such as cancer cell proliferation or viral replication .
Comparison with Similar Compounds
N-(1-Chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
Azepinoindole: Another indole derivative with potential therapeutic applications.
Properties
CAS No. |
915778-07-3 |
|---|---|
Molecular Formula |
C19H14ClN3O |
Molecular Weight |
335.8 g/mol |
IUPAC Name |
N-(1-chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide |
InChI |
InChI=1S/C19H14ClN3O/c1-11-10-21-18(20)16-14-9-13(7-8-15(14)23-17(11)16)22-19(24)12-5-3-2-4-6-12/h2-10,23H,1H3,(H,22,24) |
InChI Key |
RCSUROFMPDIDNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C2=C1NC3=C2C=C(C=C3)NC(=O)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


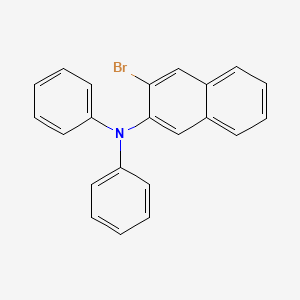
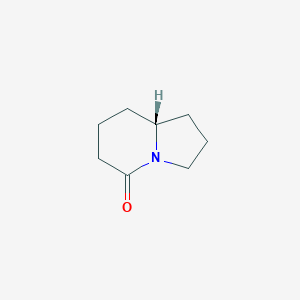
![2,4-Dichloropyrimido[4,5-d]pyrimidine](/img/structure/B12924833.png)
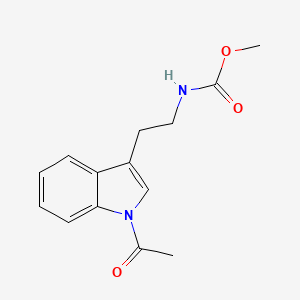

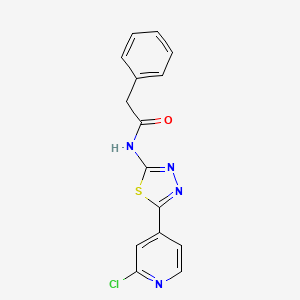


![4-[2-Amino-4-(4-chlorophenyl)-7-oxo-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl]butanoic acid](/img/structure/B12924871.png)

